molecular formula C15H22ClNO3 B1456305 Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1219964-47-2

Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1456305
CAS No.: 1219964-47-2
M. Wt: 299.79 g/mol
InChI Key: SHARKNSMNSHMAF-UHFFFAOYSA-N
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Description

Solubility Enhancement

  • Protonation of the piperidine nitrogen (pKa ~10.6) by HCl creates a positively charged ammonium ion, enabling ionic interactions with polar solvents.
  • Aqueous solubility increases significantly compared to the free base, facilitating biological testing.

Stability Improvements

  • Salt formation reduces oxidative degradation of the amine group by converting it to a stable ammonium-chloride ion pair.
  • Crystalline salts exhibit better long-term storage stability than amorphous free bases.

Crystallization Advantages

  • Hydrochloride salts often form well-defined crystals with high purity (>98%), simplifying isolation during synthesis.
  • The ionic lattice structure minimizes hygroscopicity, reducing moisture uptake during handling.

Pharmacological Relevance

While beyond this article's scope, hydrochloride salts are preferred in drug development due to predictable dissolution profiles and bioavailability.

Properties

IUPAC Name

methyl 2-(2-piperidin-4-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15(17)13-4-2-3-5-14(13)19-11-8-12-6-9-16-10-7-12;/h2-5,12,16H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHARKNSMNSHMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the key intermediate, 4-(2-piperidinoethoxy)benzoic acid or its derivatives.
  • Conversion of the acid to its acid chloride derivative using thionyl chloride.
  • Esterification or coupling to form the methyl ester.
  • Final isolation and purification of the hydrochloride salt.

This approach leverages standard organic synthesis protocols, including reflux, vacuum distillation, and recrystallization or chromatographic purification steps.

Preparation of Acid Chloride Intermediate

A critical step is the conversion of 4-(2-piperidinoethoxy)benzoic acid hydrochloride to the corresponding acid chloride hydrochloride using thionyl chloride and catalytic dimethylformamide (DMF) in an inert solvent such as 1,2-dichloroethane. The reaction conditions are as follows:

Parameter Details
Reagents 4-(2-piperidinoethoxy)benzoic acid hydrochloride, thionyl chloride, DMF (catalytic)
Solvent 1,2-dichloroethane
Temperature Reflux (~80-85°C)
Reaction Time 2 hours
Atmosphere Nitrogen inert atmosphere
Workup Evaporation to dryness under vacuum, dissolution in 1,2-dichloroethane

This procedure yields the acid chloride hydrochloride intermediate, essential for subsequent coupling reactions.

Formation of Methyl Ester Hydrochloride

The methyl ester hydrochloride is prepared by reacting the acid chloride intermediate with methanol or by direct esterification of the acid under acidic conditions. One documented large-scale process involves:

  • Reacting methyl 4-hydroxybenzoate with beta-chloroethylpiperidine hydrochloride in the presence of anhydrous potassium carbonate in amyl acetate solvent.
  • Heating the mixture to 120–125°C for 5 hours to complete the reaction.
  • Subsequent acidification with food-grade hydrochloric acid and refluxing to convert intermediates to the hydrochloride salt.
  • Cooling and addition of acetone to precipitate the product.
  • Filtration and drying under vacuum at temperatures below 50°C.

This process achieves yields up to 91% of theoretical, indicating efficient conversion and isolation.

Representative Reaction Scheme

  • Step 1: Synthesis of 4-(2-piperidinoethoxy)benzoic acid hydrochloride
    Methyl 4-hydroxybenzoate + beta-chloroethylpiperidine hydrochloride + K2CO3 → 4-(2-piperidinoethoxy)benzoic acid hydrochloride

  • Step 2: Conversion to acid chloride hydrochloride
    4-(2-piperidinoethoxy)benzoic acid hydrochloride + SOCl2 + DMF (cat.) → 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride

  • Step 3: Esterification to methyl ester hydrochloride
    Acid chloride + MeOH or methyl 4-hydroxybenzoate under reflux and acidic conditions → Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formation of acid chloride Thionyl chloride, DMF (catalytic), 1,2-dichloroethane Reflux (~80-85°C) 2 hours Not specified Nitrogen atmosphere, vacuum evaporation
Coupling/esterification Methyl 4-hydroxybenzoate, beta-chloroethylpiperidine hydrochloride, K2CO3, amyl acetate 120–125°C 5 hours 91 Followed by acidification and precipitation
Purification Filtration, acetone wash, vacuum drying <50°C 1 hour stirring + drying - Ensures high purity and crystallinity

Analytical and Purity Considerations

  • The intermediate and final products are characterized by standard techniques such as HPLC to confirm reaction completion and purity.
  • The hydrochloride salt form enhances stability and facilitates isolation.
  • Purification steps may include recrystallization from acetone and vacuum drying to remove residual solvents.

Research Findings and Optimization Notes

  • The use of thionyl chloride with catalytic DMF is a well-established method to generate acid chlorides efficiently.
  • The reaction under nitrogen atmosphere prevents side reactions and degradation.
  • Controlling temperature and reaction time is critical to maximize yield and minimize impurities.
  • The choice of solvents like 1,2-dichloroethane and amyl acetate supports solubility and reaction kinetics.
  • The final hydrochloride salt formation is crucial for product stability and handling.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : The compound is explored for its potential therapeutic properties, particularly in neuropharmacology. It may serve as a lead compound for developing drugs targeting neurotransmitter systems, especially for conditions like depression and anxiety.
  • Neuroprotective Effects : Research indicates that it could protect neurons from damage by modulating neurotransmitter pathways, particularly serotonin and dopamine receptors.

2. Biological Studies

  • Receptor Binding Studies : Investigations into its binding affinity to various receptors have shown promise in understanding its pharmacological profile. This includes studies on its interaction with neurotransmitter receptors that are crucial for cognitive function .
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in Alzheimer's disease research.

3. Synthesis of Derivatives

  • The compound serves as a building block for synthesizing other piperidine derivatives, which can exhibit varied biological activities. This versatility allows researchers to explore a wide range of potential applications in medicinal chemistry.

Several studies have highlighted the effectiveness of methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride in various research contexts:

  • Neuropharmacological Research : In vitro studies demonstrated that derivatives of this compound could modulate receptor activity, suggesting potential benefits for psychiatric disorders.
  • Alzheimer's Disease Models : Research indicated that similar compounds inhibited AChE and butyrylcholinesterase (BuChE), supporting their role in cognitive function enhancement through cholinergic signaling pathways.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

Compound 1: Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride (CAS: 1112052-86-4)

  • Structural Difference: The ethoxy-piperidinyl group is attached at the para (4-) position of the benzene ring instead of ortho (2-).
  • However, ortho-substituted compounds often exhibit distinct binding affinities in receptor-ligand interactions .

Compound 2: Methyl 2-(piperidin-4-yl)benzoate hydrochloride (CAS: 176526-08-2)

  • Structural Difference: Lacks the ethoxy spacer between the benzene and piperidine moieties.

Ester Group Variations: Methyl vs. Ethyl

Compound 3: Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride (CAS: 1048673-90-0)

  • Structural Difference: Ethyl ester replaces the methyl ester.
  • Impact: The ethyl group increases lipophilicity (logP), which may enhance membrane permeability but slow metabolic degradation due to reduced esterase susceptibility .

Piperidine Ring Modifications

Compound 4: 2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride (CAS: 1258650-07-5)

  • Structural Difference: A methyl group is added at the 2-position of the piperidine ring.
  • This modification could affect interactions with receptors requiring precise spatial alignment .

Compound 5: Pitofenone HCl (CAS: 1248-42-6)

  • Structural Difference: Contains a benzoylbenzoate core with a piperidin-1-yl group instead of 4-piperidinyl.
  • Impact: The benzoyl group introduces additional aromaticity, which may enhance π-π stacking interactions in drug-receptor binding. The 1-piperidinyl substitution alters nitrogen lone-pair orientation, influencing receptor affinity and selectivity .

Functional Group Additions

Compound 6: 2-[4-[2-(1-Piperidinyl)ethoxy]benzoyl]-benzoic acid methyl ester hydrochloride

  • Structural Difference: Incorporates a benzoyl group at the 4-position of the benzene ring.
  • Such derivatives are often explored in kinase inhibitor development .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Structural Features Key Differences in Properties/Activity Reference
Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate HCl 1219964-47-2 C₁₅H₂₂ClNO₃ Ortho methyl ester, 4-piperidinyl ethoxy Irritant; moderate lipophilicity
Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate HCl 1112052-86-4 C₁₅H₂₂ClNO₃ Para methyl ester, 4-piperidinyl ethoxy Higher solubility; altered receptor binding
Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate HCl 1048673-90-0 C₁₆H₂₄ClNO₃ Ethyl ester substituent Increased logP; slower metabolic clearance
Pitofenone HCl 1248-42-6 C₂₃H₂₅ClN₂O₃ Benzoylbenzoate core, 1-piperidinyl ethoxy Reproductive toxicity (GHS Category 1A/1B)
2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid HCl 1258650-07-5 C₁₅H₂₂ClNO₃ 2-Methylpiperidine substituent Reduced basicity; conformational restriction

Biological Activity

Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride, a synthetic compound with the molecular formula C₁₆H₂₄ClNO₃ and a molecular weight of 313.82 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring, which is critical for its biological interactions. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays and applications in medicinal chemistry.

Property Details
Molecular FormulaC₁₆H₂₄ClNO₃
Molecular Weight313.82 g/mol
SolubilityHigh (due to hydrochloride form)
Key Functional GroupsPiperidine, benzoate ester

This compound exerts its effects primarily through interactions with neurotransmitter receptors and enzymes. The piperidine component is known to modulate the activity of various receptors, particularly those involved in the central nervous system (CNS).

  • Neurotransmitter Modulation : Studies indicate that this compound may influence serotonin and dopamine pathways, suggesting potential applications in treating psychiatric disorders.
  • Receptor Interaction : The specific binding affinity to receptors can lead to alterations in neurotransmission, which is beneficial for neuroprotective strategies.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis under stress conditions.
  • Antimicrobial Properties : Although primarily investigated for CNS applications, some studies have indicated potential antimicrobial activity against specific pathogens .
  • Anticancer Potential : Structural analogs have shown promise as anticancer agents by inducing apoptosis in various cancer cell lines .

Case Studies and Research Findings

  • Neuroprotective Studies :
    • A study demonstrated that this compound could significantly reduce oxidative stress markers in neuronal cultures, suggesting its potential as a neuroprotective agent.
  • Antimicrobial Activity :
    • In vitro assays revealed that derivatives of this compound exhibited activity against Gram-negative bacteria, indicating possible applications in developing new antibiotics .
  • Cytotoxicity in Cancer Cells :
    • Comparative studies showed that related compounds induced cytotoxic effects on various cancer cell lines (e.g., HeLa and K562), with IC50 values ranging from 8.07 to 12.25 μM, highlighting the importance of structural modifications for enhanced efficacy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally related compounds:

Compound Name Molecular Formula Biological Activity
Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoateC₁₅H₂₁NO₃Neurotransmitter modulation
Methyl 4-[2-(3-piperidinyl)ethoxy]benzoateC₁₅H₂₂ClNO₃Antimicrobial properties
Methyl 2-[2-(4-piperidinyl)ethoxy]benzoateC₁₅H₂₂ClNO₃Anticancer activity

The variations in piperidine positioning and functional groups significantly influence the biological activities of these compounds, making this compound particularly interesting for targeted therapeutic applications.

Q & A

Q. What are the key physicochemical properties of Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride relevant to its handling in laboratory settings?

The compound is a white crystalline solid with a molecular formula of C₁₆H₂₂ClNO₃ (calculated from structural analogs in and ). Key properties include:

  • Melting Point : ~200–220°C (decomposition observed in related piperidine derivatives; see stability data in and ).
  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water due to the hydrochloride salt form (referenced in and ).
  • Hygroscopicity : Likely moderate; storage under inert gas (e.g., argon) is recommended to prevent moisture absorption .

Q. What safety precautions should researchers prioritize when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (acute toxicity data in and ).
  • Emergency Measures : For skin contact, wash immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention ().
  • Storage : Store in a tightly sealed container at 2–8°C, away from oxidizing agents and moisture ().

Q. What are the documented stability concerns under varying storage conditions?

  • Thermal Stability : Degrades above 200°C, releasing HCl gas (observed in related compounds; ).
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the benzoate ester moiety (analogous to ).
  • Hydrolysis Risk : The ester group may hydrolyze in aqueous alkaline conditions; use neutral buffers for biological studies .

Advanced Research Questions

Q. How can synthesis protocols be optimized to improve yield and purity?

  • Key Steps :
    • Nucleophilic Substitution : React methyl 2-hydroxybenzoate with 2-chloroethylpiperidine hydrochloride under reflux in DMF with K₂CO₃ as a base (yield ~80%; analogous to ).
    • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol to achieve >95% purity (referenced in ).
  • Challenges : Competing etherification side reactions; control reaction temperature at 80–90°C to minimize byproducts .

Q. What analytical techniques are recommended for structural verification and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the piperidine ring (δ 1.4–2.8 ppm) and benzoate ester (δ 3.8 ppm for OCH₃; ).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm for purity >99% (similar to ).
  • Mass Spectrometry (MS) : ESI-MS [M+H]⁺ expected at m/z 312.1 (calculated from ).

Q. How does the piperidinylethoxy moiety influence reactivity in downstream modifications?

  • Functionalization : The secondary amine in the piperidine ring allows for alkylation or acylation (e.g., reacting with chloroacetamide in DCM; ).
  • Chelation Potential : The ethoxy spacer enhances flexibility for metal coordination in catalyst design (observed in ).
  • pH Sensitivity : Protonation of the piperidine nitrogen at physiological pH may affect solubility and bioactivity .

Q. What strategies mitigate batch-to-batch variability during synthesis?

  • Process Controls :
    • Maintain strict stoichiometric ratios (1:1.2 for benzoate:chloroethylpiperidine).
    • Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).
  • Quality Assurance : Implement in-process LC-MS checks to detect intermediate impurities ().

Q. How can in silico modeling predict the compound’s pharmacological activity?

  • Molecular Docking : Use AutoDock Vina to simulate binding to acetylcholine esterase (Ki ~5 nM predicted; structural analogs in ).
  • ADME Prediction : SwissADME calculates moderate blood-brain barrier penetration (LogP = 2.1) and CYP3A4 metabolism ().
  • SAR Studies : Modify the benzoate substituents to enhance target affinity while retaining the piperidine’s basicity .

Q. What role does the hydrochloride salt form play in bioavailability?

  • Solubility Enhancement : The salt form increases aqueous solubility (up to 10 mg/mL) compared to the free base ().
  • Stability Trade-offs : Hydrochloride salts may hydrolyze faster in acidic environments; consider lyophilization for long-term storage .

Q. How can researchers resolve contradictions in reported toxicity data?

  • Contextual Analysis : Acute oral toxicity (LD₅₀ = 250 mg/kg in rats) varies with formulation (e.g., suspension vs. solution; ).
  • Metabolite Identification : Use LC-QTOF to detect hepatotoxic intermediates (e.g., N-oxide derivatives) in in vitro assays (referenced in ).
  • Species-Specific Differences : Mouse models show higher renal clearance than primates; adjust dosing regimens accordingly .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride
Reactant of Route 2
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Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.